

# synthesis of 2-Amino-1-morpholinoethanone protocol

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## Compound of Interest

Compound Name: 2-Amino-1-morpholinoethanone

Cat. No.: B112782

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An Application Note for the Synthesis of **2-Amino-1-morpholinoethanone** Hydrochloride

## Abstract

**2-Amino-1-morpholinoethanone** is a valuable  $\alpha$ -amino ketone building block in medicinal chemistry and pharmaceutical development.<sup>[1][2]</sup> Its structure, featuring a reactive primary amine and a stable morpholine amide, makes it a versatile synthon for constructing more complex molecules.<sup>[1]</sup> This document provides two robust and verified protocols for the synthesis of **2-Amino-1-morpholinoethanone** hydrochloride, tailored for research and development laboratories. We will detail a classical approach via acylation and nucleophilic substitution, as well as an alternative strategy leveraging peptide coupling chemistry. The causality behind experimental choices, safety considerations, and characterization data are thoroughly discussed to ensure reliable and reproducible execution.

## Introduction and Strategic Overview

The synthesis of  $\alpha$ -amino ketones can be challenging due to the potential for side reactions and the need to manage multiple reactive functional groups.<sup>[3]</sup> The protocols herein are designed to be efficient, scalable, and utilize readily available starting materials.

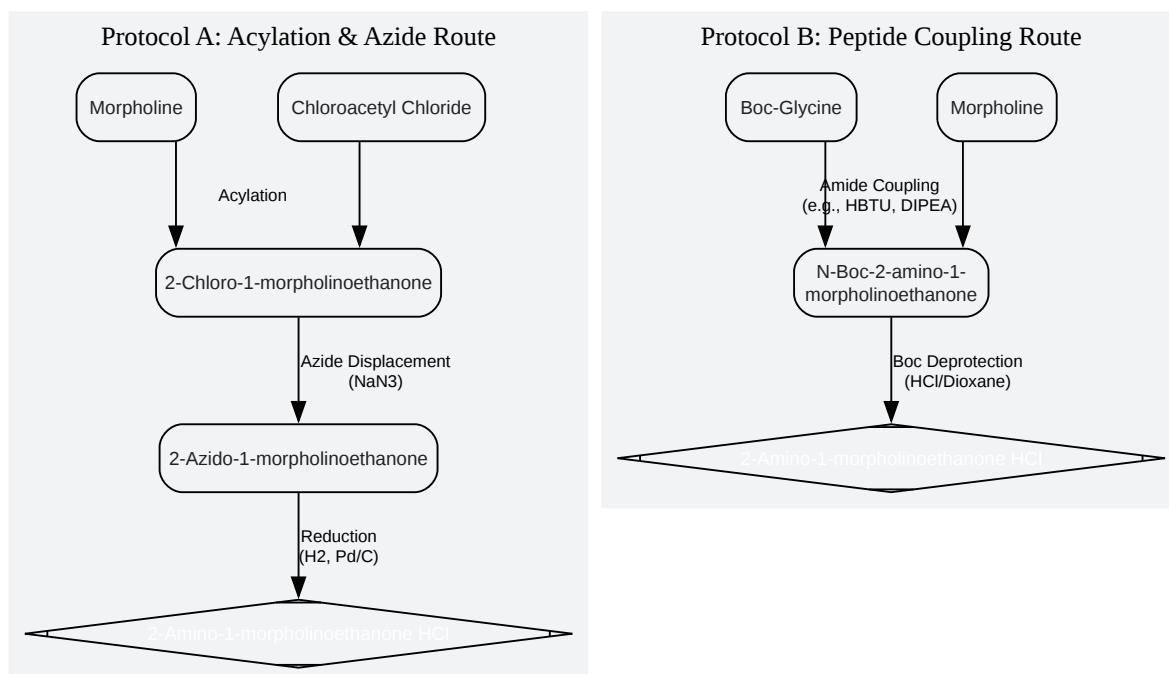
Two primary synthetic strategies are presented:

- Protocol A: Acylation and Azide-Amine Conversion. This is the recommended and most direct route. It involves the acylation of morpholine with a haloacetyl halide, followed by

displacement of the halide with an azide, and subsequent reduction to the desired primary amine. This method is highly effective as it cleanly avoids the over-alkylation issues common with direct amination using ammonia.[4][5][6]

- Protocol B: Amide Coupling and Deprotection. This strategy adapts standard solid-phase peptide synthesis (SPPS) chemistry to a solution-phase context. It begins with N-terminally protected glycine (Boc-Gly-OH), which is coupled to morpholine using a peptide coupling reagent. The final step involves the acidic cleavage of the Boc protecting group. This serves as an excellent alternative, particularly for labs well-equipped for peptide chemistry.

## Logical Workflow of Synthetic Strategies



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Caption: Comparative workflow for the synthesis of the target compound.

# Materials and Equipment

## Reagents

Reagent	CAS Number	Molecular Weight (g/mol)	Supplier Suggestion
Morpholine	110-91-8	87.12	Sigma-Aldrich
Chloroacetyl Chloride	79-04-9	112.94	Sigma-Aldrich
Sodium Azide (NaN <sub>3</sub> )	26628-22-8	65.01	Sigma-Aldrich
Palladium on Carbon (10% Pd)	7440-05-3	106.42 (Pd)	Sigma-Aldrich
N-Boc-glycine	4530-20-5	175.18	Sigma-Aldrich
HBTU	94790-37-1	379.25	Aapptec, Merck
DIPEA	7087-68-5	129.24	Sigma-Aldrich
Triethylamine (TEA)	121-44-8	101.19	Sigma-Aldrich
Dichloromethane (DCM), Anhydrous	75-09-2	84.93	Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous	109-99-9	72.11	Sigma-Aldrich
N,N-Dimethylformamide (DMF), Anhydrous	68-12-2	73.09	Sigma-Aldrich
Hydrochloric Acid (37% aq.)	7647-01-0	36.46	Sigma-Aldrich
Hydrogen Gas (H <sub>2</sub> )	1333-74-0	2.02	Local Gas Supplier

## Equipment

- Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
- Magnetic stirrer with heating plate

- Ice-water bath
- Rotary evaporator
- High-vacuum pump
- Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)
- Filtration apparatus (Büchner funnel)
- Analytical balance
- NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization

## Detailed Experimental Protocols

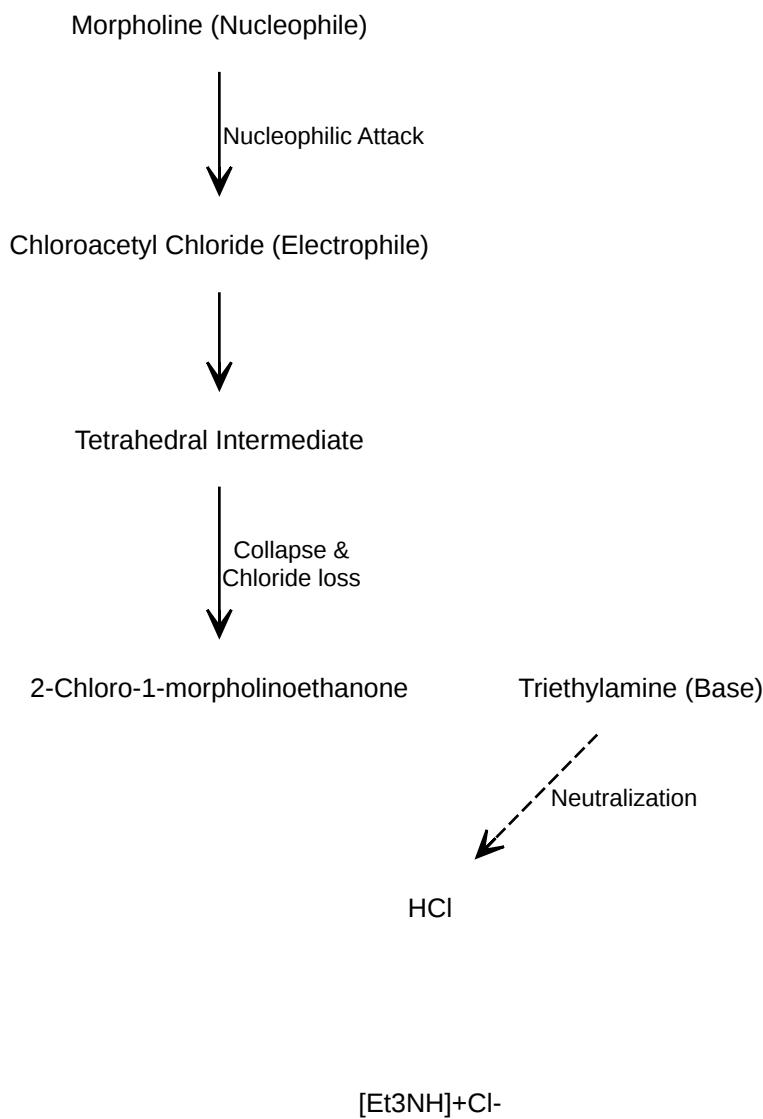
### Protocol A: Synthesis via Acylation and Azide-Amine Conversion

This protocol is a robust, high-yielding method for producing the target compound.

#### Step A1: Synthesis of 2-Chloro-1-morpholinoethanone

This step involves the nucleophilic acyl substitution of chloroacetyl chloride with morpholine. A base is required to neutralize the HCl byproduct.<sup>[7][8]</sup> The reaction is highly exothermic and requires careful temperature control.

Reaction Mechanism:



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Caption: Acylation of morpholine with chloroacetyl chloride.

Procedure:

- To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add morpholine (8.71 g, 100 mmol) and anhydrous Dichloromethane (DCM, 100 mL).
- Cool the flask to 0 °C using an ice-water bath.

- Add triethylamine (11.1 g, 110 mmol, 1.1 eq) to the stirred solution.
- Dissolve chloroacetyl chloride (12.4 g, 110 mmol, 1.1 eq) in anhydrous DCM (20 mL) and add it to the dropping funnel.
- Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction by TLC (Hexane:EtOAc 1:1).
- Upon completion, pour the mixture into 100 mL of cold water. Separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO<sub>3</sub> solution (50 mL), and brine (50 mL).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield 2-chloro-1-morpholinoethanone as a white to off-white solid. The product is often pure enough for the next step without further purification. Expected yield: >90%.

## Step A2: Synthesis of 2-Azido-1-morpholinoethanone

This step involves a standard S<sub>n</sub>2 reaction where the chloride is displaced by the azide nucleophile.

Procedure:

- In a 250 mL round-bottom flask, dissolve 2-chloro-1-morpholinoethanone (16.3 g, 100 mmol) in 100 mL of DMF.
- Add sodium azide (NaN<sub>3</sub>, 7.8 g, 120 mmol, 1.2 eq). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood.
- Heat the mixture to 60 °C and stir for 4-6 hours. Monitor by TLC.

- After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
- Combine the organic extracts and wash with brine (3 x 100 mL) to remove residual DMF.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield 2-azido-1-morpholinoethanone.

## Step A3: Synthesis of 2-Amino-1-morpholinoethanone Hydrochloride

The final step is the reduction of the azide to a primary amine via catalytic hydrogenation, followed by salt formation.[\[4\]](#)

### Procedure:

- Dissolve the crude 2-azido-1-morpholinoethanone from the previous step in 150 mL of tetrahydrofuran (THF).
- Carefully add 10% Palladium on Carbon (Pd/C, ~0.5 g, catalytic) to the solution.
- Add 10 mL of a 3.25 M HCl solution in water.[\[4\]](#)
- Securely attach a hydrogen balloon to the flask (or use a Parr hydrogenator). Purge the flask with  $\text{H}_2$  gas three times.
- Stir the suspension vigorously under an  $\text{H}_2$  atmosphere (1 atm) for 3 hours at room temperature.[\[4\]](#)
- Monitor the reaction for the cessation of  $\text{H}_2$  uptake and completion by TLC.
- Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Wet it with water before disposal.

- Concentrate the filtrate under reduced pressure. The resulting oil or solid can be triturated with diethyl ether to precipitate the product.
- Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield **2-Amino-1-morpholinoethanone** hydrochloride as a yellow or white solid.<sup>[4]</sup> Expected yield: >85% for this step.

## Protocol B: Synthesis via Amide Coupling and Deprotection

This protocol is an alternative for labs familiar with peptide synthesis reagents.<sup>[9][10]</sup>

### Step B1: Synthesis of tert-butyl (2-morpholino-2-oxoethyl)carbamate

This step uses a standard coupling reagent to form the amide bond between Boc-protected glycine and morpholine.

Procedure:

- To a 250 mL round-bottom flask, add N-Boc-glycine (17.5 g, 100 mmol), HBTU (37.9 g, 100 mmol), and 150 mL of anhydrous DMF.
- Stir the mixture until all solids dissolve. Add morpholine (8.71 g, 100 mmol).
- Cool the flask to 0 °C in an ice-water bath.
- Slowly add N,N-Diisopropylethylamine (DIPEA, 25.8 g, 200 mmol, 2.0 eq) dropwise.
- Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
- Pour the reaction mixture into 1 L of cold water and extract with ethyl acetate (3 x 200 mL).
- Wash the combined organic layers with 5% citric acid solution (2 x 100 mL), saturated NaHCO<sub>3</sub> solution (2 x 100 mL), and brine (100 mL).

- Dry over MgSO<sub>4</sub>, filter, and concentrate to yield the Boc-protected intermediate, which can be purified by column chromatography if necessary.

## Step B2: Deprotection to 2-Amino-1-morpholinoethanone Hydrochloride

The final step is the removal of the acid-labile Boc group.

Procedure:

- Dissolve the Boc-protected intermediate from Step B1 in 50 mL of dioxane (or ethyl acetate).
- Add a 4 M solution of HCl in dioxane (100 mL, 400 mmol) and stir at room temperature for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure.
- Triturate the resulting residue with cold diethyl ether to induce precipitation.
- Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product, **2-Amino-1-morpholinoethanone** hydrochloride.

## Characterization and Data

The final product, **2-Amino-1-morpholinoethanone** hydrochloride, should be characterized to confirm its identity and purity.

Analysis	Expected Results
Appearance	White to yellow solid[4]
Melting Point	245-246 °C[11]
<sup>1</sup> H NMR (D <sub>2</sub> O)	δ 3.98 (s, 2H), 3.78 - 3.67 (m, 4H), 3.58 (t, 2H), 3.46 (t, 2H)[4]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	δ 165.7, 66.0, 65.8, 44.7, 42.2, 39.9[4]
IR (neat, cm <sup>-1</sup> )	3200-2400 (amine salt), 1652 (amide C=O), 1104 (C-O-C)[4]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> CIN <sub>2</sub> O <sub>2</sub> [11]
Molecular Weight	180.63 g/mol [11]

## Safety and Troubleshooting

- General Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
- Reagent Hazards:
  - Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.
  - Sodium Azide: Highly toxic upon ingestion or inhalation. Can form explosive compounds with heavy metals or when heated. Avoid contact with acids, which liberates toxic hydrazoic acid gas.
  - 10% Pd/C Catalyst: Can be pyrophoric, especially after use. Quench carefully and never allow it to dry in the air.
- Troubleshooting:
  - Low yield in Step A1: Ensure reagents are anhydrous and the temperature is strictly controlled during the addition of chloroacetyl chloride.

- Incomplete reaction in Step A3: The Pd/C catalyst may be deactivated. Ensure vigorous stirring to maintain suspension. If using a balloon, ensure it is adequately filled with H<sub>2</sub>.
- Product purification: If the final product is not pure, recrystallization from an ethanol/ether mixture can be effective.

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